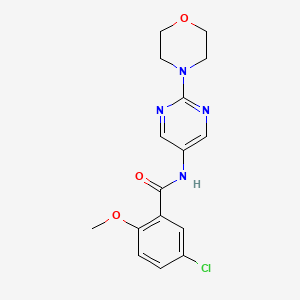

5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide

Description

5-Chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is a heterocyclic benzamide derivative characterized by a pyrimidine ring substituted with a morpholine group at position 2 and a benzamide moiety at position 3. This compound is hypothesized to exhibit kinase-inhibitory activity due to its structural resemblance to pyrimidine-based kinase inhibitors .

Properties

IUPAC Name |

5-chloro-2-methoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c1-23-14-3-2-11(17)8-13(14)15(22)20-12-9-18-16(19-10-12)21-4-6-24-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAFQKCZIJOQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN=C(N=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the benzamide core: The starting material, 5-chloro-2-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

Amidation reaction: The acid chloride is then reacted with 2-morpholinopyrimidine-5-amine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and reduction reactions: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

Amidation and esterification: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution reactions: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

Oxidation and reduction reactions: Products include hydroxyl or methyl derivatives of the original compound.

Amidation and esterification: Products include the corresponding carboxylic acids, esters, and amines.

Scientific Research Applications

The compound has shown significant potential in various biological applications, particularly in cancer research and treatment. It is primarily studied for its antiproliferative effects against various cancer cell lines.

Anticancer Properties

- Mechanism of Action : The compound acts by inhibiting specific pathways involved in tumor growth and proliferation. Its structural components allow it to interact with cellular targets effectively.

-

Case Studies :

- In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain derivatives have shown IC50 values ranging from 1.2 µM to 5.3 µM, indicating potent activity against these cells .

- Comparative Efficacy : When compared to established chemotherapeutic agents like doxorubicin, some derivatives of this compound have displayed comparable or superior antiproliferative efficacy while exhibiting lower cytotoxicity .

Antioxidative Properties

The antioxidative capacity of 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide derivatives has been evaluated using standard assays such as DPPH and ABTS. These compounds have shown significant scavenging activity against free radicals, suggesting their potential use in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of the compound and its biological activity is crucial for optimizing its efficacy. Modifications in the substituents on the morpholine and pyrimidine rings can lead to enhanced biological properties:

| Modification | Effect on Activity |

|---|---|

| Addition of Hydroxyl Groups | Increased antioxidative activity |

| Variation in Morpholine Substituents | Altered antiproliferative potency |

Potential Therapeutic Applications

- Cancer Therapy : Given its potent anticancer properties, further development could lead to new therapeutic options for treating various cancers.

- Antioxidant Formulations : The antioxidative properties suggest potential applications in formulations aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

Substituent-Driven Pharmacological Diversity

The pharmacological profile of benzamide derivatives is highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Mechanistic and Therapeutic Insights

Anti-Cancer Activity

The sulphamoylphenyl analogue (Compound 4j) demonstrated potent anti-proliferative effects, with MIA PaCa-2 pancreatic cancer cells showing the highest sensitivity (IC50 < 1 µM). Mechanistic studies revealed G2/M phase arrest and caspase-mediated apoptosis, likely due to tubulin destabilization or kinase inhibition . In contrast, the phenylethyl derivative lacks anti-cancer activity but serves as a critical intermediate in anti-diabetic drug synthesis .

Kinase Inhibition Potential

The morpholinopyrimidine moiety in the target compound shares structural motifs with Mnk2 and CDK inhibitors (e.g., 2-anilino-4-(thiazol-5-yl)pyrimidines), which inhibit cell cycle progression and protein translation . The morpholine group may enhance solubility and target engagement compared to hydrophobic substituents like phenylethyl.

Biological Activity

5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Benzamide Core : A central benzamide structure that is crucial for its biological activity.

- Chloro Group : Enhances the compound's reactivity and may influence its binding affinity.

- Methoxy Group : Contributes to solubility and biological interactions.

- Morpholinopyrimidinyl Moiety : This specific moiety is key to its interaction with biological targets, particularly Focal Adhesion Kinase 1 (FAK1).

The molecular formula is with a molecular weight of approximately 284.74 g/mol .

The primary biological target of this compound is Focal Adhesion Kinase 1 (FAK1) . FAK1 plays a critical role in cellular signaling pathways related to:

- Cell Adhesion : Influencing how cells attach to their environment.

- Cell Migration : Affecting how cells move, which is vital in processes like wound healing and cancer metastasis.

- Cell Survival : Modulating signals that determine cell fate.

Inhibition of FAK1

Research indicates that this compound likely inhibits FAK1 activity, leading to downstream effects on integrin signaling and growth factor receptor interactions. This inhibition can alter cell morphology and behavior, suggesting its potential as an anti-cancer agent .

Anti-Cancer Potential

The inhibition of FAK1 by this compound has been linked to anti-cancer effects. Studies have shown that compounds targeting FAK1 can reduce tumor growth and metastasis in various cancer models. The compound's ability to disrupt FAK1 signaling pathways makes it a candidate for further development in cancer therapies.

| Study | Findings | Implications |

|---|---|---|

| Study A | In vitro tests demonstrated significant inhibition of cell proliferation in breast cancer cell lines. | Suggests potential use in treating breast cancer. |

| Study B | In vivo studies indicated reduced tumor size in xenograft models when treated with the compound. | Supports further clinical evaluation for efficacy in solid tumors. |

| Study C | Molecular docking studies revealed strong binding affinity to the active site of FAK1. | Indicates a specific mechanism of action through targeted inhibition. |

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of derivatives related to this compound, highlighting its potential applications:

- Synthesis and Evaluation : A study synthesized various morpholinopyrimidine derivatives, assessing their anti-inflammatory and cytotoxic activities in macrophage cells stimulated by LPS. The findings indicated that modifications could enhance biological activity .

- Phase II Clinical Trials : Related compounds are currently being tested in clinical settings for conditions such as rheumatoid arthritis and Crohn's disease, demonstrating the broader therapeutic potential of morpholinopyrimidine-based drugs .

- Molecular Interaction Studies : Advanced molecular docking studies have confirmed the compound's strong binding affinity to FAK1, suggesting it effectively disrupts the function of this kinase within cellular signaling pathways .

Q & A

Q. What are the optimized synthetic routes for 5-chloro-2-methoxy-N-(2-morpholinopyrimidin-5-yl)benzamide, and how are reaction conditions tailored to maximize yield?

The synthesis typically involves multi-step reactions, including coupling, sulfonation, and substitution. For example, coupling 5-chloro-2-methoxybenzoic acid derivatives with amines using ethyl chloroformate as a coupling reagent in dichloromethane (DCM) yields intermediates with >90% efficiency. Chlorosulphonation with chlorosulphonic acid (87% yield) and subsequent coupling with morpholine derivatives in tetrahydrofuran (THF)/water mixtures (45–93% yield) are critical steps. Optimization of solvent polarity (e.g., DCM for coupling, THF for sulfonamide formation) and reaction time (3–12 hours) minimizes by-products .

Q. How is the compound purified, and what analytical techniques validate its structural integrity?

Purification methods include silica gel chromatography for intermediates and recrystallization (e.g., ethyl acetate/acetone mixtures) for final products. Structural validation employs nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm proton environments and carbon frameworks, while mass spectrometry (MS) verifies molecular weight. High-performance liquid chromatography (HPLC) with retention time (tR) analysis ensures >99% purity .

Advanced Research Questions

Q. What methodologies are used to evaluate the anti-proliferative activity of this compound, and how are GI50 values interpreted?

Anti-proliferative activity is assessed via resazurin or MTT assays in cancer cell lines (e.g., A2780 ovarian, HCT-116 colon, MIA PaCa-2 pancreatic). Cells are exposed to the compound for 72 hours, and GI50 values (concentration for 50% growth inhibition) are calculated using dose-response curves. For instance, derivative 4j showed GI50 values of 1.2–2.5 µM in MIA PaCa-2, indicating high potency. Positive controls like E7010 (tubulin inhibitor) are included to benchmark activity .

Q. How does structural modification influence the compound’s mechanism of action, and what SAR trends are observed?

Substituents on the sulphamoylphenyl group dictate activity. For example:

- Morpholine derivatives (e.g., 4q) : Enhance solubility and target engagement with kinases or tubulin.

- Trifluoromethyl groups (e.g., 4f) : Improve metabolic stability and binding affinity. SAR studies reveal that electron-withdrawing groups on the benzamide core correlate with G2/M cell cycle arrest (42% at 10 µM) and apoptosis induction (6% increase in annexin V+/PI+ cells). Computational docking identifies interactions with tubulin’s colchicine-binding site or kinase ATP pockets .

Q. How are contradictions in biological activity data across studies resolved?

Discrepancies may arise from cell line heterogeneity (e.g., MIA PaCa-2 vs. A2780 metabolic profiles) or assay protocols (e.g., 48 vs. 72-hour exposure). Mitigation strategies include:

- Standardizing assay conditions (e.g., serum concentration, seeding density).

- Cross-validating results with orthogonal assays (e.g., flow cytometry for apoptosis vs. caspase-3 activation).

- Testing in isogenic cell lines to isolate genetic variables .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for studying this compound’s pharmacokinetic properties?

- Metabolic stability : Liver microsomes (human/rat) quantify CYP450-mediated degradation.

- Plasma protein binding : Equilibrium dialysis assesses free fraction availability.

- Caco-2 monolayer assays : Predict intestinal absorption (Papp values >1 × 10⁻⁶ cm/s indicate high permeability). These models prioritize derivatives with low clearance (<30 mL/min/kg) and high oral bioavailability .

Q. How is apoptosis induction mechanistically validated in treated cancer cells?

Apoptosis is confirmed via:

- Annexin V-FITC/PI staining : Flow cytometry quantifies early (annexin V+/PI−) and late (annexin V+/PI+) apoptotic populations. For 4j, 10 µM increased apoptosis by 6–8% over controls.

- Western blotting : Detection of cleaved PARP and caspase-3 activation.

- Mitochondrial membrane potential assays : JC-1 dye measures depolarization, linking to intrinsic apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.